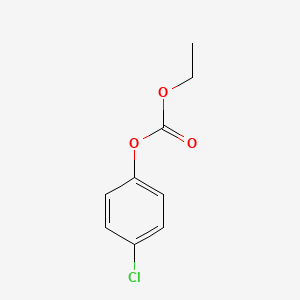![molecular formula C13H12N2O4S B11997800 Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- CAS No. 61266-73-7](/img/structure/B11997800.png)
Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- is a synthetic organic compound with the molecular formula C13H12N2O4S This compound features a nitro group attached to a furan ring, which is linked via a thioether bond to a phenyl ring substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- typically involves multiple steps:
Formation of the Nitrofuranyl Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The 5-nitrofuran is then reacted with a thiol derivative, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.
Acetamide Substitution: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- can undergo reduction reactions to form amino derivatives. Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions facilitated by reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
Medicinally, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro group and the thioether linkage is of particular interest in the design of drugs targeting specific enzymes and receptors.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and acetamide group also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-: This compound is unique due to its specific substitution pattern and functional groups.
N-(4-Nitrophenyl)acetamide: Similar in structure but lacks the furan ring and thioether linkage.
N-(4-Aminophenyl)acetamide: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
N-(4-Methylthio)phenylacetamide:
Uniqueness
The uniqueness of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- lies in its combination of a nitrofuranyl group with a thioether linkage and an acetamide substitution. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61266-73-7 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-[4-[(5-nitrofuran-2-yl)methylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C13H12N2O4S/c1-9(16)14-10-2-5-12(6-3-10)20-8-11-4-7-13(19-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) |
InChI Key |
GRQQFFVDHOLCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




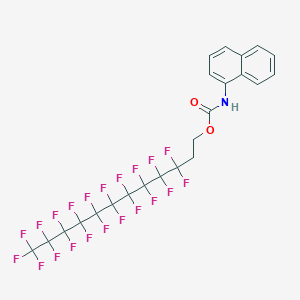
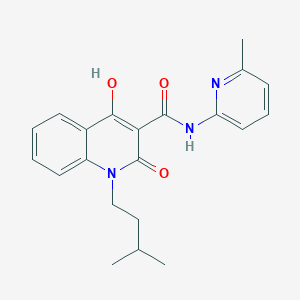

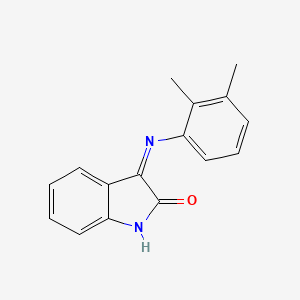

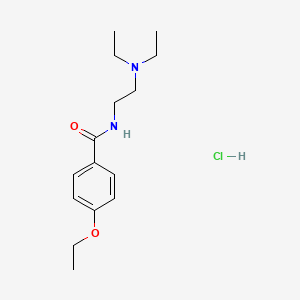

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

